molecular formula C8H6ClFN4 B2472054 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine CAS No. 1279219-23-6

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No. B2472054
CAS RN: 1279219-23-6
M. Wt: 212.61
InChI Key: ZUYWLUBAIRURLK-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine, also known as 5-CFPT, is a synthetic compound belonging to the class of triazole derivatives. It is an important chemical used in a variety of scientific research applications and has been studied extensively in recent years.

Scientific Research Applications

Antimicrobial Activity

Compounds containing 1,2,4-triazole derivatives, which are similar to 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine, have been extensively studied for their antimicrobial properties. For instance, a study by Karthikeyan et al. (2006) discovered that certain triazole Schiff bases showed promising antibacterial and antifungal activity. Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good antimicrobial activities against test microorganisms.

Structural Analysis and Characterization

The molecular structure and intermolecular interactions of 1,2,4-triazole derivatives have been a subject of research to understand their biological activities better. Shukla et al. (2014) conducted an experimental and theoretical analysis of lp⋯π intermolecular interactions in 1,2,4-triazole derivatives, providing insights into the nature of these interactions.

Synthesis Techniques

Innovative synthesis methods for 1,2,4-triazole derivatives have been explored. Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, highlighting the efficiency and environmental friendliness of this method.

Antitumor Activity

The potential of 1,2,4-triazole derivatives in antitumor applications has been investigated. A study by Bhat et al. (2009) synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which exhibited moderate to excellent growth inhibition in various cancer cell lines.

Corrosion Inhibition

Triazole derivatives are also researched for their role as corrosion inhibitors. Chaitra et al. (2015) evaluated triazole Schiff bases as corrosion inhibitors on mild steel, providing insights into their effectiveness in industrial applications.

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYWLUBAIRURLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine

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